![molecular formula C16H13Cl2N3O B4391313 {[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4391313.png)
{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide
Overview
Description
{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is a benzimidazole derivative that has been synthesized using various methods and has shown promising results in different areas of study.
Mechanism of Action
The mechanism of action of {[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide varies depending on its application. In the case of its use as a fluorescent probe for the detection of metal ions, the compound binds to metal ions through coordination bonds, resulting in a change in fluorescence intensity. In the case of its use as an anticancer agent, the compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide have been studied extensively in vitro and in vivo. The compound has been shown to have a wide range of effects, including the induction of apoptosis in cancer cells, the inhibition of protein kinase CK2, and the detection of metal ions.
Advantages and Limitations for Lab Experiments
The advantages of using {[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide in lab experiments include its high sensitivity and selectivity for metal ions, its potential as an anticancer agent, and its ability to inhibit the activity of protein kinase CK2. The limitations of using the compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of {[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide. Some of the most promising areas of research include the development of new synthesis methods, the optimization of the compound's properties for specific applications, and the testing of the compound's safety and efficacy in clinical trials. Additionally, further studies are needed to determine the mechanism of action of the compound in different applications and to explore its potential as a therapeutic agent for various diseases.
Scientific Research Applications
The compound {[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable applications include its use as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a potential inhibitor of protein kinase CK2.
properties
IUPAC Name |
N-[[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]methyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O/c17-12-6-5-11(13(18)7-12)9-21-15-4-2-1-3-14(15)20-16(21)8-19-10-22/h1-7,10H,8-9H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKNKESIDXQBIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)CNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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